

Application Notes and Protocols for KU-60019 in Cell Culture

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Topic: KU-60019 Solubility and Application in DMSO for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: **KU-60019** is a potent and highly selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] With an IC50 value of 6.3 nM for ATM, it demonstrates significantly greater selectivity over other related kinases such as DNA-PK and ATR.[1][4][5] This high specificity makes **KU-60019** an invaluable tool for investigating ATM-dependent signaling pathways and for potential therapeutic applications, particularly as a radiosensitizer in cancer therapy.[2][3][4] [6] These application notes provide detailed protocols for the solubilization of **KU-60019** in DMSO, its use in cell culture, and its effects on cellular pathways.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for **KU-60019**.

Table 1: Physicochemical and Solubility Properties of KU-60019



Property	Value	Citations
Molecular Weight	547.67 g/mol	
Molecular Formula	C30H33N3O5S	
Solubility in DMSO	≥27.4 mg/mL[1], 50 mg/mL (91.3 mM)[7][8], 100 mg/mL (182.59 mM)[4], Soluble to 100 mM	[1][4][7][8]
Solubility in Ethanol	≥51.2 mg/mL, Soluble to 100 mM	
Solubility in Water	Insoluble	[1][4]

Table 2: Inhibitory Concentrations and Cellular Effects of KU-60019



Parameter	Cell Line(s)	Value(s)	Citations
ATM Kinase IC50	Cell-free assay	6.3 nM	[1][4][5]
Selectivity vs. DNA- PK	Cell-free assay	~270-fold	[1][4][5]
Selectivity vs. ATR	Cell-free assay	~1600-fold	[1][4][5]
Effective in vitro concentration	Glioma cells	1-10 μM for radiosensitization, 3 μM for inhibition of migration and invasion	[1][4]
Inhibition of p53 (S15) phosphorylation	U87 Glioma cells	>70% decrease at 1 μΜ	[4]
Inhibition of AKT (S473) phosphorylation	Glioma cells	~70% (basal) and ~50% (insulin- induced) reduction at 3 µM	[4]
Inhibition of cell migration (U87)	U87 Glioma cells	>70% at 3 μM	[1]
Inhibition of cell invasion (U87)	U87 Glioma cells	~60% at 3 µM	[1]

Experimental Protocols

Protocol 1: Preparation of a KU-60019 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **KU-60019** in DMSO for use in cell culture experiments.

Materials:

- **KU-60019** powder
- Anhydrous/fresh Dimethyl Sulfoxide (DMSO)



- Sterile microcentrifuge tubes
- Vortex mixer
- Water bath or incubator at 37°C (optional)
- Ultrasonic bath (optional)

Procedure:

- Pre-warm DMSO: To ensure maximal solubility, use fresh, anhydrous DMSO.[4]
- Weigh KU-60019: In a sterile microcentrifuge tube, weigh the desired amount of KU-60019 powder.
- Add DMSO: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 182.59 µL of DMSO to 10 mg of KU-60019).
- Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period to aid dissolution.[1]
- Sterilization: While not always necessary due to the nature of DMSO, if required, the stock solution can be sterilized by passing it through a 0.22 μm syringe filter.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6][9][10] Store the aliquots at -20°C for up to several months or at -80°C for long-term storage (up to 2 years).[1][9]

Protocol 2: Treatment of Cells in Culture with KU-60019

This protocol outlines the steps for treating adherent cells with **KU-60019** from a DMSO stock solution.

Materials:

Cells seeded in a multi-well plate



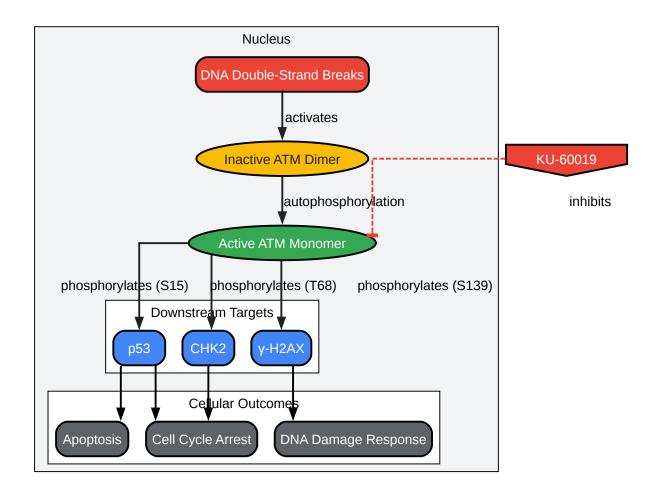
- Complete cell culture medium, pre-warmed to 37°C
- **KU-60019** DMSO stock solution (from Protocol 1)
- Vehicle control (DMSO)

Procedure:

- Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
- Prepare Working Solution: Immediately before use, dilute the KU-60019 DMSO stock solution in pre-warmed complete cell culture medium to the desired final concentration.[6]
 For example, to achieve a final concentration of 3 μM in 1 mL of medium, add 0.3 μL of a 10 mM stock solution.
- Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an
 equivalent volume of medium as used for the highest concentration of KU-60019. It is critical
 to keep the final DMSO concentration consistent across all conditions and typically below
 0.1% to avoid solvent-induced cytotoxicity.
- Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of KU-60019 or the vehicle control.
- Incubation: Incubate the cells for the desired experimental duration (e.g., 1 to 5 days).[1][6]
- Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability, western blotting for target phosphorylation, or migration assays.

Visualizations: Signaling Pathway and Experimental Workflow

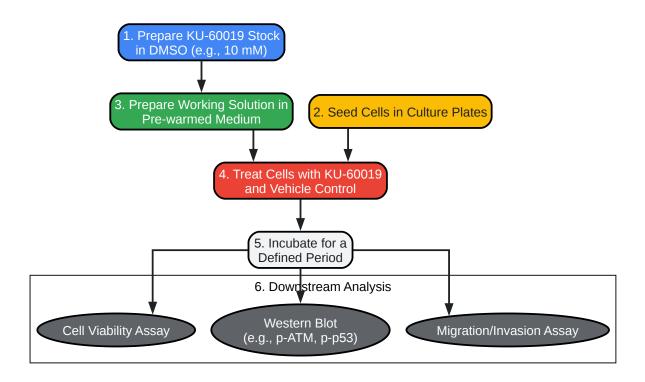




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Caption: ATM signaling pathway and the inhibitory action of **KU-60019**.





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Caption: General experimental workflow for using **KU-60019** in cell culture.

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